2-(2-Fluoroethoxy)-5-(trifluoromethoxy)bromobenzene
Description
2-(2-Fluoroethoxy)-5-(trifluoromethoxy)bromobenzene is a brominated aromatic compound featuring two distinct electron-withdrawing substituents: a 2-fluoroethoxy group at the ortho position and a trifluoromethoxy group at the para position relative to the bromine atom. The fluorine atoms in the alkoxy chains enhance the molecule’s metabolic stability and lipophilicity, while the bromine atom may contribute to halogen bonding in biological interactions. Below, we compare its properties with structurally related compounds from recent literature.
Properties
IUPAC Name |
2-bromo-1-(2-fluoroethoxy)-4-(trifluoromethoxy)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF4O2/c10-7-5-6(16-9(12,13)14)1-2-8(7)15-4-3-11/h1-2,5H,3-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAKOHXCGAXZWNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)Br)OCCF | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluoroethoxy)-5-(trifluoromethoxy)bromobenzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as bromobenzene derivatives and fluorinated alcohols.
Reaction Conditions: The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, to facilitate the nucleophilic substitution reaction.
Reaction Steps:
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluoroethoxy)-5-(trifluoromethoxy)bromobenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, alkoxides.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted benzene derivatives.
Scientific Research Applications
2-(2-Fluoroethoxy)-5-(trifluoromethoxy)bromobenzene has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated organic compounds.
Biology: It is used in the study of biological systems, particularly in the investigation of enzyme-substrate interactions and the development of fluorinated pharmaceuticals.
Industry: It is used in the development of advanced materials, such as fluorinated polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(2-Fluoroethoxy)-5-(trifluoromethoxy)bromobenzene involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s lipophilicity and stability, allowing it to interact with hydrophobic regions of proteins and enzymes. The trifluoromethoxy group can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Key Compounds for Comparison :
- Compound R: 2-((E)-(2-amino-5-methylphenylimino)methyl)-5-(difluoromethoxy)phenol ()
- Thiochromene Derivative : 2-(2-Bromo-5-fluorophenyl)-7-methoxy-3-nitro-2H-thiochromene ()
- Trifluoromethoxy vs.
- Fluoroethoxy vs. Methoxy : The 2-fluoroethoxy chain in the target compound may enhance metabolic resistance compared to the methoxy group in the thiochromene derivative, as fluorination often reduces oxidative degradation .
Drug-Likeness and Bioactivity
- The thiochromene derivative demonstrated promising drug-likeness with a moderate logP and nitro group enhancing binding affinity in molecular docking studies . In contrast, the target compound’s higher fluorine content may improve blood-brain barrier penetration but could pose synthetic challenges.
Biological Activity
2-(2-Fluoroethoxy)-5-(trifluoromethoxy)bromobenzene, a fluorinated organic compound, has garnered attention for its potential biological activities. The incorporation of fluorine atoms in organic molecules often enhances their pharmacological properties, including increased lipophilicity and improved metabolic stability. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a bromobenzene core substituted with both a fluoroethoxy group and a trifluoromethoxy group. This unique arrangement contributes to its distinctive biological activities.
Antimicrobial Activity
Research indicates that fluorinated compounds often exhibit enhanced antimicrobial properties. For instance, studies have shown that fluoroaryl compounds can significantly reduce the viability of various bacterial strains.
- Minimum Inhibitory Concentration (MIC) : A study reported that fluoroaryl derivatives demonstrated MIC values ranging from 16 µM to 128 µM against Staphylococcus aureus and Salmonella typhimurium .
| Compound | MIC (µM) | MBC (µM) |
|---|---|---|
| MA-1156 | 16 | 16 |
| MA-1115 | 32 | 32 |
| MA-1116 | 64 | 128 |
The presence of fluorine enhances the compounds' lipophilicity, which can improve their ability to penetrate bacterial cell membranes .
Anticancer Activity
Fluorinated compounds have also been investigated for their anticancer potential. The introduction of fluorine atoms can significantly affect the biological activity of compounds targeting cancer cells.
- Case Study : In a study involving various cancer cell lines, compounds similar to this compound exhibited IC50 values ranging from 7.9 to 92 µM against human breast, ovarian, and colorectal cancer cells . The presence of trifluoromethoxy groups was associated with improved antiproliferative activity.
Anti-inflammatory Activity
Fluorinated compounds are often explored for their anti-inflammatory properties due to their ability to modulate inflammatory pathways.
- Mechanism of Action : The mechanism typically involves the inhibition of specific enzymes involved in inflammation. For example, some fluorinated derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators .
Research Findings
Several studies have focused on the synthesis and evaluation of similar fluorinated compounds:
- Antileishmanial Activity : Research on related compounds indicated significant antileishmanial activity, suggesting that similar structures may also possess therapeutic potential against other parasitic diseases .
- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that the introduction of electron-withdrawing groups like trifluoromethoxy enhances biological activity by stabilizing the compound's interaction with biological targets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
